molecular formula C21H19N5O4 B2460396 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-25-8

9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2460396
CAS No.: 898422-25-8
M. Wt: 405.414
InChI Key: CSGBNJQIZTVVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-13-10-8-12(9-11-13)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBNJQIZTVVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the purine ring system, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives, including this compound, exhibit significant antiviral properties. Studies have shown its effectiveness against various strains of the herpes simplex virus (HSV), demonstrating higher activity than conventional antiviral agents like acyclovir without cytotoxic effects on host cells .

Case Study: Antiviral Efficacy

In a comparative study, this compound was tested against HSV types 1 and 2. Results indicated significant antiviral activity at lower concentrations compared to acyclovir, suggesting its potential as a therapeutic agent in viral infections .

Anticancer Properties

The anticancer potential of this compound has been supported by studies indicating its ability to inhibit tumor cell proliferation. Structure-activity relationship (SAR) analyses have revealed that modifications in the purine ring enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study focused on ovarian cancer cells found that this compound effectively inhibited cell growth in vitro, with an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong potential for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Study: Anti-inflammatory Mechanisms

A recent investigation showed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting mechanisms by which it could mitigate inflammatory responses in various conditions .

Mechanism of Action

The mechanism by which 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include other purine derivatives with different substituents. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 869069-21-6, is a derivative of purine that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H19N5O4
  • Molecular Weight: 405.414 g/mol
  • Purity: Typically around 95%
  • Storage Conditions: Recommended at 2-8 °C

Research indicates that the compound interacts with various biological targets, primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has shown activity against several kinases and enzymes involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound demonstrates significant inhibition of factor Xa (fXa), a crucial enzyme in the coagulation cascade, which is relevant for anticoagulant therapies .
  • Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant activities, reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects: The compound appears to modulate inflammatory responses, potentially impacting conditions such as arthritis and other inflammatory diseases.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Several studies have indicated that derivatives of purine compounds exhibit anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Anticoagulant Properties

The compound's ability to inhibit fXa suggests potential use as an anticoagulant agent. Comparative studies with known anticoagulants like apixaban indicate that this compound may offer similar or enhanced efficacy with potentially fewer side effects .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent anticancer activity .
  • Animal Models:
    • In murine models of thrombosis, administration of the compound resulted in a significant reduction in clot formation compared to controls, suggesting its potential as a therapeutic agent for thromboembolic disorders .
  • Clinical Implications:
    • While clinical trials are yet to be reported, the pharmacokinetic profile suggests good oral bioavailability and favorable distribution characteristics, making it a candidate for further clinical development in both oncology and cardiology .

Data Summary Table

PropertyValue
Molecular FormulaC21H19N5O4
Molecular Weight405.414 g/mol
CAS Number869069-21-6
Purity95%
Storage Conditions2-8 °C
Anticancer ActivityInduces apoptosis
Anticoagulant ActivityInhibits factor Xa

Q & A

Q. What are the key synthetic pathways for 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the purine core followed by substitution of aromatic groups. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura cross-coupling to introduce aryl substituents (e.g., 4-ethoxyphenyl and 2-methoxyphenyl groups) .
  • Catalysts : Lewis acids (e.g., AlCl₃) and transition metals (e.g., Pd catalysts) enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Moderate temperatures (60–80°C) prevent side reactions during cyclization .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
Purine core formationPOCl₃, NH₄ClToluene11065–70
Aryl substitutionPd(PPh₃)₄, K₂CO₃DMF8075–80
Carboxamide introductionNH₃/MeOHMethanolRT85–90

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.33–1.50 Å) and dihedral angles between aromatic rings, critical for confirming stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹; N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 423.16) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF; limited aqueous solubility (<1 mg/mL) due to hydrophobic aryl groups. Use co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability : Stable at RT in inert atmospheres; degrades under strong acidic/basic conditions (pH <3 or >11). Store at –20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values) across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH, incubation time, or cell lines (e.g., HEK293 vs. HeLa) .
  • Compound purity : Impurities >5% can skew results. Validate purity via HPLC before assays .
  • Target specificity : Off-target effects may occur due to structural similarities with endogenous purines. Perform counter-screening against related enzymes (e.g., kinase panels) .

Methodological Recommendations :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Use isogenic cell lines to minimize genetic variability .

Q. What strategies optimize substituent modifications to enhance target selectivity (e.g., enzyme inhibition)?

  • Electron-donating groups : Methoxy/ethoxy groups at the 2- and 4-positions improve binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce off-target binding but may lower solubility. Balance with hydrophilic groups (e.g., carboxamide) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Table 2: Substituent Effects on COX-2 Inhibition

SubstituentIC₅₀ (µM)Selectivity (COX-2/COX-1)
2-Methoxy0.4512:1
4-Ethoxy0.3815:1
3-Bromo1.205:1

Q. How should researchers design experiments to validate the compound’s mechanism of action in inflammatory pathways?

  • In vitro models : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for COX-2 .
  • Gene expression : qPCR or RNA-seq to assess downstream signaling (e.g., NF-κB pathway) .
  • Positive controls : Compare with known inhibitors (e.g., Celecoxib for COX-2) to benchmark potency .

Key Considerations for Data Interpretation

  • Conflicting solubility data : Some studies report DMSO solubility >20 mg/mL, while others note precipitation. Confirm stock solution stability via dynamic light scattering (DLS) .
  • Biological half-life : Short in vivo t₁/₂ (~2 hours) due to rapid hepatic metabolism. Consider prodrug strategies or nanoformulations for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.